

# Unveiling the Structure of Carpinontriol B: An NMR-Based Application Note

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Compound of Interest						
Compound Name:	Carpinontriol B					
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This document provides a detailed application note and protocol for the structural confirmation of **Carpinontriol B**, a cyclic diarylheptanoid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections outline the necessary experimental procedures and present the key spectral data that collectively verify the molecular architecture of this natural product.

## Introduction

Carpinontriol **B** is a naturally occurring cyclic diarylheptanoid isolated from plants of the Carpinus genus, such as Carpinus cordata.[1] The structural elucidation of such complex natural products is paramount for understanding their biosynthetic pathways, chemical properties, and potential pharmacological activities. High-resolution NMR spectroscopy stands as the most powerful and definitive non-destructive technique for determining the three-dimensional structure of organic molecules in solution. This note details the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to unequivocally confirm the structure of **Carpinontriol B**.

## **Data Presentation**

The structural confirmation of **Carpinontriol B** relies on the precise assignment of all proton and carbon signals in its NMR spectra. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR







chemical shifts, as well as key 2D NMR correlations, as reported for **Carpinontriol B** in deuterated methanol (CD<sub>3</sub>OD).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Carpinontriol B in CD₃OD



Position	δc (ppm)	δh (ppm, mult., J in Hz)	Key HMBC Correlations	Key COSY Correlations
1	134.1			
2	130.8	6.91 (d, 8.0)	C-1, C-3, C-4, C-6	H-6
3	115.8	_		
4	156.9			
5	114.2	6.61 (d, 2.0)	C-1, C-3, C-4, C-6	H-6
6	121.8	6.75 (dd, 8.0, 2.0)	C-2, C-4, C-5	H-2, H-5
7	37.1	2.95 (m), 2.65 (m)	C-1, C-2, C-6, C-8	H-8
8	72.1	3.85 (m)	C-7, C-9, C-10	H-7, H-9
9	211.8			
10	78.9	4.15 (d, 8.5)	C-8, C-9, C-11, C-12	H-11
11	75.2	3.55 (m)	C-9, C-10, C-12, C-13	H-10, H-12
12	70.1	4.51 (d, 9.5)	C-10, C-11, C- 13, C-14	H-11
13	139.8			
14	129.5	6.88 (br s)	C-12, C-13, C- 15, C-18	H-18
15	116.1	_		
16	156.4			
17	119.5	6.65 (br d, 7.5)	C-13, C-15, C-16	H-18



18	128.4	6.81 (t, 7.5)	C-13, C-14, C- 16, C-17	H-14, H-17
19	31.2	2.81 (m), 2.55 (m)	C-1, C-13, C-14, C-18	H-18

Note: NMR data is based on the structural elucidation reported by Lee et al. (2002) in the Journal of Natural Products.

# **Experimental Protocols**

The following protocols describe the general procedures for acquiring the NMR data necessary for the structural confirmation of **Carpinontriol B**.

# **Sample Preparation**

- Dissolution: Accurately weigh approximately 1-5 mg of purified Carpinontriol B and dissolve it in 0.5-0.7 mL of deuterated methanol (CD₃OD, 99.8% D).
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug
  of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  = 0.00 ppm). However, referencing to the residual solvent peak of methanol ( $\delta$ H  $\approx$  3.31 ppm,  $\delta$ C  $\approx$  49.0 ppm) is common practice.

# **NMR Data Acquisition**

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

- ¹H NMR Spectroscopy:
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  - Spectral Width: 12-16 ppm.



Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

• Temperature: 298 K.

<sup>13</sup>C NMR Spectroscopy:

 Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

Spectral Width: 220-250 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, or more, depending on concentration and acquisition time.

Temperature: 298 K.

2D Homonuclear Correlation Spectroscopy (COSY):

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

Spectral Width (F1 and F2): 12-16 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-8.

Temperature: 298 K.

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

 Pulse Program: Standard HSQC experiment with sensitivity enhancement and multiplicity editing (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

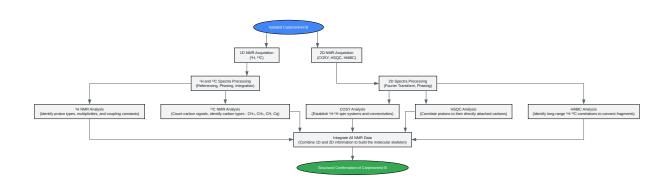


- Spectral Width (F2 <sup>1</sup>H): 12-16 ppm.
- Spectral Width (F1 <sup>13</sup>C): 180-200 ppm.
- Number of Increments (F1): 128-256.
- Number of Scans per Increment: 4-16.
- ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
- Temperature: 298 K.
- 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:
  - Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
  - Spectral Width (F2 ¹H): 12-16 ppm.
  - Spectral Width (F1 <sup>13</sup>C): 220-250 ppm.
  - Number of Increments (F1): 256-512.
  - Number of Scans per Increment: 8-32.
  - Long-Range Coupling Constant ("JCH): Optimized for an average long-range C-H coupling (e.g., 8 Hz).
  - Temperature: 298 K.

## **Structural Confirmation Workflow**

The following diagram illustrates the logical workflow for the structural confirmation of **Carpinontriol B** using the acquired NMR data.





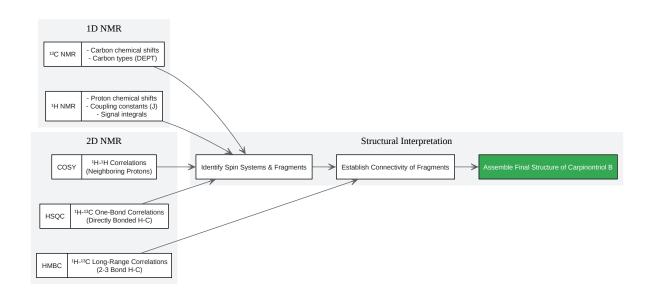
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Caption: Workflow for NMR-based structural confirmation of Carpinontriol B.

# **Signaling Pathway of Structural Elucidation**

The following diagram illustrates the logical connections between the different NMR experiments and how they contribute to the final structural assignment of **Carpinontriol B**.





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Caption: Logic flow of NMR data interpretation for structural elucidation.

By following these protocols and correlating the acquired data with the reference values provided, researchers can confidently confirm the structure of **Carpinontriol B**. The synergistic use of 1D and 2D NMR techniques provides a comprehensive and unambiguous method for the structural characterization of complex natural products.

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## References

- 1. researchgate.net [researchgate.net]
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